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Compound of Interest

Compound Name: TDI-011536

Cat. No.: B10831577 Get Quote

Technical Support Center: TDI-011536
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of TDI-011536.

The following troubleshooting guides and FAQs are designed to address specific issues that

may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TDI-011536?

A1: TDI-011536 is a potent, ATP-competitive inhibitor of the Large Tumor Suppressor Kinases

1 and 2 (LATS1/2).[1] By inhibiting LATS1/2, TDI-011536 disrupts the Hippo signaling pathway.

This leads to the dephosphorylation and subsequent nuclear translocation of the transcriptional

coactivator Yes-associated protein (YAP), promoting the expression of genes involved in cell

proliferation and organ regeneration.[2][3][4]

Q2: Are there known off-target effects for TDI-011536?

A2: As of the latest available data, a specific kinase selectivity profile for TDI-011536 has not

been published. However, TDI-011536 is a derivative of the LATS kinase inhibitor TRULI, which

has been profiled for off-target effects. It is crucial to consider that the chemical modifications

made to create TDI-011536 may have altered its selectivity profile compared to TRULI.

Systemic administration of TDI-011536 may carry a risk of deleterious effects in various

organs.[3]
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Q3: What is the off-target profile of the parent compound, TRULI?

A3: TRULI was tested against a panel of 314 kinases and was found to bind to 34 of these

kinases more strongly than to its intended target, LATS1. This indicates that TRULI has a

degree of promiscuity. While the specific list of these 34 off-target kinases is not detailed in the

primary literature, this information underscores the importance of careful experimental design

and interpretation of results when using compounds from this chemical series.

Q4: How can I assess the potential off-target effects of TDI-011536 in my experimental

system?

A4: To determine the off-target effects of TDI-011536 in your specific model, it is recommended

to perform a comprehensive kinase selectivity screen. This can be done through commercially

available services that test the compound against a broad panel of kinases. Additionally,

observing the phenotypic effects of TDI-011536 in your cells or animal models and comparing

them to the known effects of LATS1/2 inhibition can provide clues about potential off-target

activities.

Q5: What are some potential in vivo side effects to monitor for when using TDI-011536?

A5: In preclinical studies, systemic administration of TDI-011536 has been associated with

some toxicity.[3] Researchers should closely monitor animal health for any signs of adverse

effects. Given that the Hippo-YAP pathway is involved in a wide range of cellular processes,

including cell proliferation and organ size control, off-target effects could manifest in various

ways. It is advisable to conduct thorough histopathological analysis of major organs in animal

studies.
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Observed Issue Potential Cause Recommended Action

Unexpected cell phenotype or

toxicity at effective

concentrations.

The observed effect may be

due to inhibition of an off-target

kinase.

1. Perform a dose-response

curve to determine if the

unexpected phenotype is

concentration-dependent. 2.

Conduct a kinase selectivity

screen to identify potential off-

target interactions of TDI-

011536. 3. Use a structurally

unrelated LATS1/2 inhibitor as

a control to see if the

phenotype is specific to

LATS1/2 inhibition.

Discrepancy between in vitro

and in vivo results.

Off-target effects may be more

pronounced in a complex in

vivo system due to the

presence of a wider range of

kinases and signaling

pathways.

1. Analyze the expression

levels of potential off-target

kinases in your in vivo model.

2. Consider local

administration of TDI-011536

to minimize systemic exposure

and potential off-target effects.

3. Perform pharmacokinetic

and pharmacodynamic

(PK/PD) studies to understand

the in vivo exposure and target

engagement.

Activation of an unexpected

signaling pathway.

Inhibition of an off-target

kinase can lead to the

paradoxical activation of other

pathways.

1. Use pathway analysis tools

(e.g., phosphoproteomics,

transcriptomics) to identify the

activated pathway. 2. Consult

the literature for known

crosstalk between the Hippo

pathway and the unexpectedly

activated pathway. 3. Validate

the activation of the alternative

pathway using specific
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inhibitors or genetic

knockdown.

Data on LATS Kinase Inhibition
The following table summarizes the available quantitative data for TDI-011536 and its parent

compound, TRULI.

Compound Target IC50 / EC50
Assay

Conditions
Reference

TDI-011536 LATS1 0.76 nM (IC50)
In vitro kinase

assay
[1]

TDI-011536
YAP

Phosphorylation
10 nM (EC50) Cell-based assay [1]

TRULI LATS1/2 0.2 nM (IC50)
In vitro kinase

assay

Experimental Protocols
Kinase Selectivity Profiling (General Protocol)

A common method to assess the selectivity of a kinase inhibitor is to screen it against a large

panel of purified kinases. This is often performed as a fee-for-service by specialized

companies.

Compound Preparation: TDI-011536 is solubilized in an appropriate solvent (e.g., DMSO) to

a high concentration stock solution.

Assay Format: The assays are typically performed in 96- or 384-well plates.

Kinase Panel: A broad panel of recombinant human kinases (e.g., >400 kinases) is used.

Inhibitor Concentration: The inhibitor is typically tested at one or two fixed concentrations

(e.g., 1 µM and 10 µM) in the initial screen.
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Assay Principle: The activity of each kinase is measured in the presence and absence of the

inhibitor. The most common method is a radiometric assay that measures the incorporation

of 33P-ATP into a substrate. Alternatively, fluorescence-based or luminescence-based

assays can be used.

Data Analysis: The percentage of inhibition for each kinase is calculated. For kinases that

show significant inhibition, a dose-response curve is generated to determine the IC50 value.

Selectivity Score: A selectivity score (S-score) can be calculated to quantify the inhibitor's

promiscuity. A lower S-score indicates higher selectivity.

Signaling Pathway Diagrams
Below are diagrams illustrating the intended signaling pathway of TDI-011536 and a

conceptual representation of potential off-target effects.
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Caption: Intended signaling pathway of TDI-011536.
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Caption: Conceptual diagram of potential off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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